1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound with intriguing chemical properties and potential applications in various fields. It comprises distinct functional groups, making it a versatile candidate for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can be synthesized through a multi-step process. The synthetic route typically involves:
Forming 1-(methylsulfonyl)piperidine-4-carboxamide through a reaction between piperidine-4-carboxamide and methylsulfonyl chloride under basic conditions.
Thiophen-2-yl groups are introduced via a cyclization reaction with thiophen-2-yl-carboxylic acid and hydrazine hydrate, leading to the formation of 5-(thiophen-2-yl)-1,3,4-oxadiazole.
Coupling 1-(methylsulfonyl)piperidine-4-carboxamide with the newly formed 5-(thiophen-2-yl)-1,3,4-oxadiazole under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would generally involve:
Large-scale synthesis reactors equipped with temperature control.
Efficient purification methods such as recrystallization or chromatography to ensure high purity.
Stringent quality control measures to comply with industrial standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions at the thiophen-2-yl or piperidine moieties under oxidizing conditions.
Reduction: : Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions Used
Oxidation: : Common reagents include hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride could be used under controlled conditions.
Substitution: : Typically involves nucleophiles or electrophiles such as halides, alcohols, or amines.
Major Products Formed from These Reactions
Oxidation products may include sulfoxides or sulfones.
Reduction can lead to products with reduced sulfonyl groups.
Substitution reactions can yield various substituted derivatives, expanding the compound's versatility.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential for use as a probe in biological assays due to its unique structural features.
Medicine: : Could be explored for pharmacological properties, especially given its diverse functional groups.
Industry: : Applications in materials science, such as the development of polymers or advanced materials.
Mechanism of Action
The exact mechanism by which 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exerts its effects depends on its application:
Molecular Targets: : It may interact with specific proteins or enzymes due to its unique structure, potentially inhibiting or modifying their activity.
Pathways Involved: : In biological systems, it could influence various signaling pathways, depending on its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(methylsulfonyl)piperidine derivatives: : Share the sulfonyl-piperidine moiety but lack the oxadiazole and thiophen groups.
1,3,4-Oxadiazole compounds: : Have the oxadiazole ring but differ in substituents at various positions.
Thiophen derivatives: : Feature the thiophen ring but may have different functional groups attached.
Highlighting its Uniqueness
1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide stands out due to its combination of functional groups, offering unique reactivity and a broad range of applications. This multi-functional structure makes it more versatile compared to compounds with fewer functional groups.
Properties
IUPAC Name |
1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S2/c1-23(19,20)17-6-4-9(5-7-17)11(18)14-13-16-15-12(21-13)10-3-2-8-22-10/h2-3,8-9H,4-7H2,1H3,(H,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVFJZWZMGTHAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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